molecular formula C19H20N2O4S2 B2645288 4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 941926-14-3

4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide

Cat. No. B2645288
CAS RN: 941926-14-3
M. Wt: 404.5
InChI Key: XKNXPUUUYDMNCK-UHFFFAOYSA-N
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Description

The compound “4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide” is a complex organic molecule. It contains a methoxyphenyl group, a sulfonyl group, a butanamide group, and a 2-methylbenzothiazole group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a sulfonyl group attached to a methoxyphenyl group, and a butanamide group. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzothiazole ring might participate in electrophilic substitution reactions, while the sulfonyl group could potentially undergo reactions with nucleophiles. The amide group might be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonyl and amide groups could potentially increase its solubility in water. The benzothiazole ring might contribute to its stability and rigidity .

Scientific Research Applications

Applications in Photodynamic Therapy and Photosensitizers

Photodynamic Therapy for Cancer Treatment A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated significant potential for photodynamic therapy (PDT) applications. The synthesized compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activities

Synthesis of Azoles with Sulfonamide Moiety for Anticonvulsant Properties Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Several compounds showed significant protection against convulsions, highlighting the therapeutic potential of sulfonamide and thiazole-containing compounds in seizure management (Farag et al., 2012).

Microbial Degradation of Sulfonamides

Microbial Strategy to Eliminate Sulfonamide Antibiotics Research into the microbial degradation of sulfonamides revealed an unusual pathway initiated by ipso-hydroxylation, followed by fragmentation. This study underscores the environmental impact and microbial interactions with sulfonamide antibiotics, suggesting a potential avenue for bioremediation strategies (Ricken et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-20-17-12-14(5-10-18(17)26-13)21-19(22)4-3-11-27(23,24)16-8-6-15(25-2)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNXPUUUYDMNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide

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